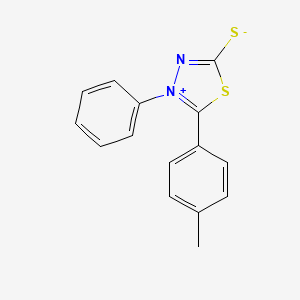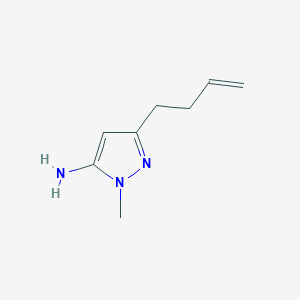
5-But-3-enyl-2-methylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-3-enyl-2-methylpyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features a but-3-enyl group at the 5-position and a methyl group at the 2-position of the pyrazole ring, along with an amine group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enyl-2-methylpyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the but-3-enyl group: This step involves the alkylation of the pyrazole ring at the 5-position using a suitable but-3-enyl halide under basic conditions.
Methylation at the 2-position: This can be done using methyl iodide in the presence of a strong base like sodium hydride.
Amination at the 3-position:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-But-3-enyl-2-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced derivatives like amines or alcohols.
Substitution: Substituted derivatives with various functional groups at the amine position.
Scientific Research Applications
5-But-3-enyl-2-methylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals, dyes, and functional materials
Mechanism of Action
The mechanism of action of 5-But-3-enyl-2-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylpyrazole: Similar structure but lacks the but-3-enyl group.
2-Methyl-3-aminopyrazole: Similar structure but lacks the but-3-enyl group and has the amine group at a different position.
5-But-3-enylpyrazole: Similar structure but lacks the methyl group at the 2-position
Uniqueness
5-But-3-enyl-2-methylpyrazol-3-amine is unique due to the presence of both the but-3-enyl group and the methyl group on the pyrazole ring, along with the amine group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-but-3-enyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-3-4-5-7-6-8(9)11(2)10-7/h3,6H,1,4-5,9H2,2H3 |
InChI Key |
HVPRWDYEBMJSGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



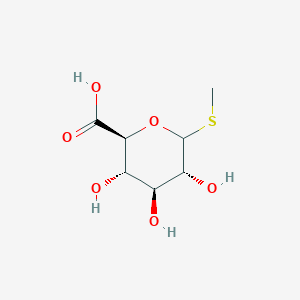
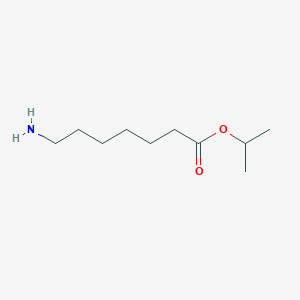

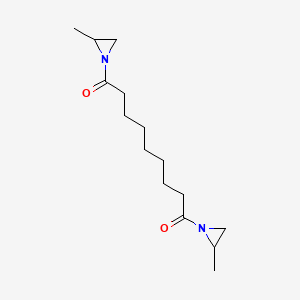
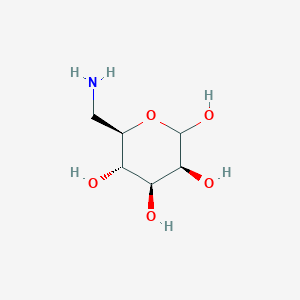
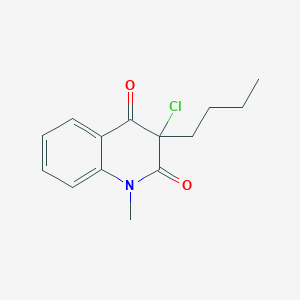
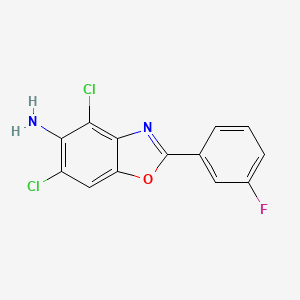
![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)

![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)
